5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features both pyridine and thiophene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carbaldehyde typically involves the condensation of 5-chloro-3-hydroxypyridine with thiophene-2-carbaldehyde under specific reaction conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products
Oxidation: 5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carboxylic acid.
Reduction: 5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental validation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carboxylic acid:
5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-methanol:
5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-yl)thiophene-2-carbaldehyde: A structurally similar compound with variations in the thiophene ring.
Uniqueness
5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carbaldehyde is unique due to the presence of both pyridine and thiophene rings, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H6ClNO2S |
---|---|
Molekulargewicht |
239.68 g/mol |
IUPAC-Name |
5-(5-chloro-3-hydroxypyridin-2-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H6ClNO2S/c11-6-3-8(14)10(12-4-6)9-2-1-7(5-13)15-9/h1-5,14H |
InChI-Schlüssel |
YPUMOVAJPMZKOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1)C2=C(C=C(C=N2)Cl)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.